5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol
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Overview
Description
5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or piperidine rings .
Scientific Research Applications
5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anti-cancer activity.
3-(5-Methyl-1H-pyrazol-4-yl)piperidine: A structurally similar compound with different substituents on the pyrazole ring.
Uniqueness
5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(5-methyl-1H-pyrazol-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-6-9(5-11-12-6)7-2-8(13)4-10-3-7/h5,7-8,10,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
JWWGTNUFVCBEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2CC(CNC2)O |
Origin of Product |
United States |
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